molecular formula C10H9BrN2O6 B567510 Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate CAS No. 1245563-09-0

Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate

Cat. No.: B567510
CAS No.: 1245563-09-0
M. Wt: 333.094
InChI Key: HIDYAPIMWAPXGK-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (CAS: 1245563-09-0, MFCD17015848) is a brominated and nitrated pyridine-based malonate ester. Its molecular formula is C₁₁H₉BrN₂O₆, featuring a pyridine ring substituted with bromine at position 5 and a nitro group at position 3, with a malonate ester moiety at position 2 . This compound is synthesized via nucleophilic substitution or condensation reactions, often involving sodium hydride (NaH) in tetrahydrofuran (THF) or potassium hydroxide (KOH) in acetonitrile . It is widely used as a precursor in pharmaceutical and agrochemical synthesis due to its reactive nitro and bromo groups, which enable further functionalization .

Properties

IUPAC Name

dimethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDYAPIMWAPXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682461
Record name Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-09-0
Record name 1,3-Dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mixed-Acid Nitration

The classical approach employs fuming nitric acid (90%) and concentrated sulfuric acid in a 1:3 ratio at 0–5°C. Key parameters include:

  • Reaction Time : 4 hours

  • Quenching Method : Gradual addition to ice-water mixture

  • Yield : 82% for analogous nitropyridine malonates

Continuous-Flow Nitration

Industrial-scale production favors flow chemistry for improved safety and yield consistency. A 2025 pilot study achieved 89% yield using:

  • Reactor Type : Microfluidic chip

  • Residence Time : 2.1 minutes

  • Temperature : −10°C

Malonate Ester Coupling via Nucleophilic Aromatic Substitution

The final step involves coupling the bromonitropyridine intermediate with dimethyl malonate.

Base-Mediated Alkylation

Potassium carbonate in DMF facilitates deprotonation of dimethyl malonate, enabling nucleophilic attack on the pyridine ring:

  • Molar Ratio : 1:1.2 (pyridine:malonate)

  • Temperature : 60°C

  • Reaction Time : 3 hours

  • Yield : 71%

Phase-Transfer Catalysis

Tributylammonium bromide enhances reaction efficiency in biphasic systems:

  • Solvent System : Toluene/water

  • Catalyst Loading : 10 mol%

  • Yield Improvement : +14% vs. homogeneous conditions

Optimization of Reaction Parameters

Temperature Effects on Coupling Efficiency

Temperature (°C)Yield (%)Byproduct Formation (%)
405812
60716
806918

Optimal performance occurs at 60°C, balancing kinetics and decomposition pathways.

Solvent Screening for Bromination

SolventDielectric ConstantYield (%)
DMF36.775
DMSO46.768
Acetonitrile37.561

Polar aprotic solvents with moderate dielectric constants maximize nickel catalyst activity.

Industrial-Scale Production Considerations

Continuous Manufacturing Workflow

  • Bromination Module : Plug-flow reactor with in-line UV monitoring

  • Nitration Unit : Jacketed cascade reactor system

  • Coupling Stage : Multistage countercurrent extraction

Purification Protocols

  • Crystallization : Ethanol/water (7:3 v/v) achieves 98.5% purity

  • Chromatography : Silica gel with ethyl acetate/hexane gradient (cost-effective for >100 kg batches)

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Applications

Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate serves as an important intermediate in the synthesis of various biologically active compounds. Its applications can be categorized as follows:

Synthesis of Nitropyridine Derivatives

Nitropyridine derivatives are crucial in the development of pharmaceuticals and agrochemicals. The introduction of the nitro group into the pyridine ring allows for further functionalization, leading to a variety of products. For example, reactions involving this compound have been utilized to synthesize more complex structures through nucleophilic substitutions and coupling reactions .

Research indicates that nitropyridines exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's derivatives have been explored for their potential in drug development. For instance, compounds derived from this structure have shown promise as inhibitors in various biological pathways, making them candidates for therapeutic agents .

Material Science

The compound has also been investigated for its properties in material science, particularly as an organic semiconductor or fluorescent material due to its electronic structure. Studies on the photophysical properties of related nitropyridine compounds suggest that they may be useful in optoelectronic applications .

Case Study 1: Synthesis of Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound. These compounds were tested for their cytotoxic activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

Case Study 2: Development of Antimicrobial Agents

Another research effort focused on modifying the nitropyridine moiety to enhance antimicrobial activity. The synthesized derivatives were evaluated against common bacterial strains, with some showing promising results comparable to existing antibiotics. This highlights the compound's utility in developing new antimicrobial therapies .

Data Table: Summary of Applications

Application AreaDescriptionExample Outcomes
Synthetic ChemistryIntermediate for synthesizing complex organic moleculesFormation of novel nitropyridine derivatives
Biological ActivityPotential therapeutic agents with antimicrobial and anticancer propertiesSignificant cytotoxicity against cancer cells
Material ScienceUse as organic semiconductors or fluorescent materialsEnhanced electronic properties for optoelectronics

Mechanism of Action

The mechanism of action of dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Substituent Variations in Pyridine-Based Malonates

The structural analogs of this compound differ primarily in substituent positions and types on the pyridine ring or ester groups. Key examples include:

Compound Name CAS Number Substituents (Pyridine Positions) Key Properties/Applications Reference
Dimethyl 2-(3-nitropyridin-2-yl)malonate 173417-34-0 3-NO₂ Precursor for indole derivatives
Diethyl 2-(5-nitropyridin-2-yl)malonate 60891-70-5 5-NO₂, ethyl esters Higher solubility in organic solvents
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate - 4-Cl, 2-NO₂ (benzene ring) Regulatory-compliant reference material
Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate 1820641-61-9 5-CH₃, 3-NO₂ Improved stability in acidic conditions

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group at position 3 enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. Bromine at position 5 (in the target compound) further increases reactivity compared to methyl or chloro analogs .
  • Ester Groups: Ethyl esters (e.g., Diethyl 2-(5-nitropyridin-2-yl)malonate) improve solubility in non-polar solvents but reduce reactivity compared to methyl esters due to steric effects .

Comparison :

  • KOH in acetonitrile (Method B) provides higher yields (89%) for the target compound compared to NaH-based methods, which are sensitive to moisture .
  • Ethyl/methyl ester analogs require milder conditions (e.g., K₂CO₃ at room temperature), whereas bromo/nitro derivatives demand stronger bases or elevated temperatures .

Physicochemical and Reactivity Profiles

Property Target Compound Dimethyl 2-(3-nitropyridin-2-yl)malonate Diethyl 2-(5-nitropyridin-2-yl)malonate
Molecular Weight 353.11 g/mol 254.20 g/mol 296.25 g/mol
Melting Point Not reported 111°C (decomposes) Oil (room temperature)
Reactivity High (Br, NO₂ EWGs) Moderate (NO₂ only) Low (ethyl ester steric hindrance)
Applications Pharmaceutical intermediates Radical addition reactions Solubility-driven formulations

Notable Trends:

  • Bromine substitution increases molecular weight and hydrophobicity, impacting bioavailability .
  • Nitro groups at position 3 (vs. 5) enhance electrophilicity but reduce thermal stability .

Biological Activity

Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with both a bromine and a nitro group, which contributes to its unique chemical reactivity and biological properties. The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and reductions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied as an inhibitor of certain enzymes, which can alter metabolic pathways in cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens, potentially making it useful in treating infections.
  • Anticancer Properties : Research indicates that derivatives of this compound could exhibit antiproliferative effects on cancer cell lines.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. A comparative study demonstrated its effectiveness against various strains of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate its potential as a lead compound for developing new antibiotics, especially against resistant strains.

Anticancer Activity

In vitro studies have evaluated the compound's effects on cancer cell lines. The following table summarizes findings from recent experiments:

Cell Line IC50 (µM) Effect
Hela (Cervical Cancer)15.5Significant growth inhibition
A549 (Lung Cancer)20.3Moderate growth inhibition

These results suggest that this compound may act as a potential anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various nitropyridine derivatives, including this compound. The study concluded that the presence of the bromine and nitro groups significantly enhanced the antimicrobial activity compared to similar compounds lacking these substituents.
  • Anticancer Research :
    Another research article highlighted the anticancer potential of this compound by evaluating its effects on human cancer cell lines. The study found that treatment with this compound led to increased apoptosis in Hela cells, suggesting a mechanism involving programmed cell death .

Q & A

Q. Critical Conditions :

  • Base strength (to deprotonate malonate without side reactions).
  • Solvent choice (DMSO enhances nucleophilicity but may decompose at high temps).
  • Temperature control during nitration to prevent decomposition .

Advanced: How can computational chemistry optimize the synthesis pathway and predict intermediates?

Answer:

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or ORCA can identify energy barriers for alkylation/nitration steps .

Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize reaction yields .

Machine Learning : Train models on existing malonate derivative data to predict optimal conditions (e.g., reaction time, catalyst loading) .

Example : A 2024 study used computational screening to reduce synthesis steps for a nitropyridine-malonate analog, achieving a 15% yield improvement .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR: Identify allyl/proton environments (δ 1.5–2.5 ppm for malonate methyl groups; δ 8.5–9.0 ppm for nitropyridine protons) .
    • ¹³C NMR: Confirm ester carbonyls (δ 165–170 ppm) and nitropyridine carbons .
  • MS : High-resolution ESI-MS to verify molecular weight (e.g., C₁₄H₁₄N₂O₈: expected [M+H]⁺ = 339.27) .
  • HPLC : Purity analysis using C18 columns (acetonitrile/water gradient) .

Advanced: How to resolve contradictions in reported biological activities of malonate derivatives?

Answer:

Meta-Analysis : Systematically review literature (e.g., 30+ studies in EPA reports ) to identify variables affecting activity:

  • Substituent position (e.g., 5-bromo vs. 3-nitro in pyridine alters steric/electronic profiles) .
  • Assay conditions (e.g., cell line variability in kinase inhibition studies) .

Comparative Studies : Use identical protocols to test analogs (e.g., dimethyl vs. diethyl esters) under controlled conditions .

QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity to identify key drivers .

Case Study : A 2023 study found that 5-bromo substitution enhanced antimicrobial activity by 40% compared to chloro analogs, attributed to increased lipophilicity .

Advanced: What experimental designs are optimal for studying reaction parameter effects on yield?

Answer:

Factorial Design :

  • 2³ Design : Vary temperature (25–60°C), catalyst concentration (0.1–0.5 mol%), and solvent ratio (DMSO:DMF = 1:1 to 1:3) .
  • Response Surface Methodology (RSM) : Model interactions between parameters to identify maxima (e.g., 45°C, 0.3 mol% catalyst, 1:2 solvent ratio) .

DoE Software : Tools like JMP or Minitab automate design and analysis, reducing experimental runs by 50% .

Example : A 2025 study optimized nitropyridine-malonate synthesis using RSM, achieving 82% yield (vs. 65% trial-and-error) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (nitro groups are irritants) .
  • Ventilation : Use fume hoods during nitration (NOx gas release) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How to troubleshoot low yields in the alkylation step?

Answer:

Byproduct Analysis : Use LC-MS to detect side products (e.g., dialkylated malonate).

Base Optimization : Switch from NaOEt to milder bases (e.g., K₂CO₃) to reduce over-alkylation .

Kinetic Studies : Monitor reaction progress via in-situ IR to identify incomplete conversion .

Case Study : Replacing DMSO with THF increased alkylation yield from 55% to 78% by reducing solvent coordination with the base .

Advanced: What strategies enhance the compound’s stability during storage?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C; nitro groups degrade under UV .
  • Moisture Control : Use molecular sieves in storage containers (esters hydrolyze in humidity) .
  • Stability Studies : Conduct accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring .

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